N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
The compound N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide, also known as N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxyethane-1-sulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .
Mode of Action
For instance, some thiazole derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole compounds have been found to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation . .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives are generally known to exert various biological effects, such as anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, where the thiazole derivative reacts with a phenyl halide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the thiazole-phenyl derivative with phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against tumor cell lines such as A549 and C6.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used in the development of new antimicrobial agents due to its thiazole moiety, which is known for its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: Studied for their potential anticancer activity.
Uniqueness
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenoxyethanesulfonamide group. This unique structure may confer distinct biological activities and mechanisms of action compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-19-18(13-24-14)15-6-5-7-16(12-15)20-25(21,22)11-10-23-17-8-3-2-4-9-17/h2-9,12-13,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKVXPKEBLTRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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